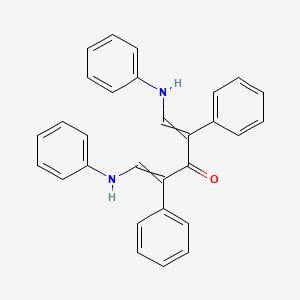
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one is a chalcone derivative, a class of compounds known for their diverse biological activities Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one can be synthesized through a mixed aldol condensation reaction. This involves the reaction of benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction typically requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and free radical scavenger.
Medicine: Studied for its anticancer, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: A closely related chalcone with similar biological activities.
Dibenzylideneacetone: Another chalcone derivative known for its use in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one is unique due to the presence of aniline groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
43121-52-4 |
|---|---|
Formule moléculaire |
C29H24N2O |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1,5-dianilino-2,4-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C29H24N2O/c32-29(27(23-13-5-1-6-14-23)21-30-25-17-9-3-10-18-25)28(24-15-7-2-8-16-24)22-31-26-19-11-4-12-20-26/h1-22,30-31H |
Clé InChI |
VPKZCMFXSPVOJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CNC2=CC=CC=C2)C(=O)C(=CNC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


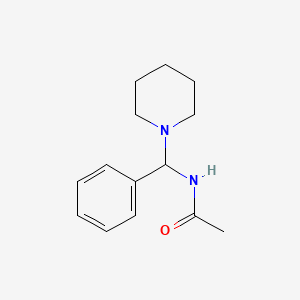
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
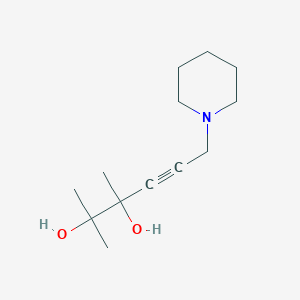

![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)

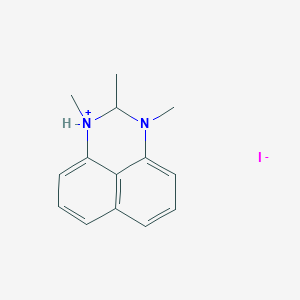
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
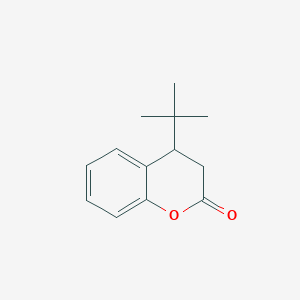

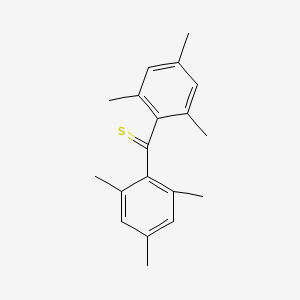
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)

